5-Bromo-7-fluoro-6-methyl-1H-indaZole
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Overview
Description
5-Bromo-7-fluoro-6-methyl-1H-indazole: is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-fluoro-6-methyl-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoroaniline and 2-bromo-3-methylbenzaldehyde.
Cyclization: The key step involves the cyclization of these starting materials to form the indazole ring. This can be achieved through various methods, including
Reaction Conditions: The reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere to ensure high yields and minimal byproducts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes with optimization for cost-effectiveness and efficiency. This includes:
Batch Processing: Using large reactors to carry out the cyclization reactions.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-fluoro-6-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of catalysts.
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted Indazoles: Formed by replacing the bromine or fluorine atoms with other functional groups.
Oxidized or Reduced Derivatives: Resulting from oxidation or reduction reactions.
Scientific Research Applications
5-Bromo-7-fluoro-6-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: Used as a core structure in the development of drugs targeting various diseases, including cancer and inflammatory conditions.
Biological Studies: Employed in studies to understand its interactions with biological targets and pathways.
Materials Science: Investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-7-fluoro-6-methyl-1H-indazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-fluoro-1H-indazole: Another indazole derivative with similar substitution patterns.
6-Bromo-7-fluoro-1H-indazole: A closely related compound with slight differences in substitution.
Uniqueness
Substitution Pattern: The unique combination of bromine, fluorine, and methyl groups in 5-Bromo-7-fluoro-6-methyl-1H-indazole distinguishes it from other indazole derivatives.
Biological Activity: Its specific substitution pattern may confer unique biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H6BrFN2 |
---|---|
Molecular Weight |
229.05 g/mol |
IUPAC Name |
5-bromo-7-fluoro-6-methyl-1H-indazole |
InChI |
InChI=1S/C8H6BrFN2/c1-4-6(9)2-5-3-11-12-8(5)7(4)10/h2-3H,1H3,(H,11,12) |
InChI Key |
REVXLPSTUAROBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=NNC2=C1F)Br |
Origin of Product |
United States |
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